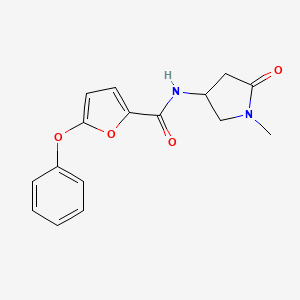
N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide works by selectively inhibiting the activity of COX-2, while leaving COX-1 activity intact. This results in a decrease in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has also been shown to have anti-tumor properties. Additionally, it has been shown to have neuroprotective effects in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide is its selectivity for COX-2 over COX-1, which reduces the risk of gastrointestinal side effects that are commonly associated with non-selective NSAIDs. However, it should be noted that this compound may not be suitable for all types of experiments, and researchers should carefully consider the specific application and potential limitations of the compound.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide. One area of interest is the potential use of the compound as a therapeutic agent for various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential limitations or side effects associated with its use.
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been extensively studied for its potential therapeutic applications. Its selective inhibition of COX-2 makes it a useful tool for studying inflammation and pain, and it may have potential as a therapeutic agent for various conditions. However, further research is needed to fully understand its effects and potential limitations.
Métodos De Síntesis
N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis may vary depending on the laboratory and the specific application of the compound.
Aplicaciones Científicas De Investigación
N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide has been used in a wide range of scientific research applications, particularly in the field of inflammation and pain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation.
Propiedades
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-18-10-11(9-14(18)19)17-16(20)13-7-8-15(22-13)21-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQHWUDKTXWJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5985926.png)

![3-(3-fluorophenyl)-4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-piperazinone](/img/structure/B5985931.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine](/img/structure/B5985934.png)
![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5985949.png)
![2,3,5,6,10,11-hexahydro-1H-cyclopenta[4,5]pyrano[2,3-f][1,4]oxazino[2,3,4-ij]quinolin-12(9H)-one](/img/structure/B5985954.png)
![1-(diethylamino)-3-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B5985958.png)
![4-(4-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5985964.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5985981.png)
![N-(2-chlorobenzyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5985987.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5985994.png)
![isopropyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5986013.png)
![4-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986014.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5986019.png)
